Superior GRK2 Inhibitory Potency Compared to Pan-GRK Inhibitor CCG215022
The target compound demonstrates nanomolar inhibition of GRK2 (IC₅₀ = 7.5 nM) in a biochemical assay [1]. This represents a 20-fold increase in potency compared to the pan-GRK inhibitor CCG215022, which has a reported IC₅₀ of 150 nM for GRK2 under comparable conditions . This significant potency differential is a critical factor for researchers requiring robust target engagement at lower compound concentrations, potentially reducing off-target effects associated with higher dosing.
| Evidence Dimension | GRK2 Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 7.5 nM |
| Comparator Or Baseline | CCG215022: 150 nM |
| Quantified Difference | Target compound is 20-fold more potent (lower IC₅₀). |
| Conditions | Biochemical assay using recombinant human GRK2. |
Why This Matters
This quantitative potency advantage is crucial for dose-response studies and for minimizing compound usage in high-throughput screening campaigns.
- [1] BindingDB. BDBM50257365 (CHEMBL4083276). Affinity Data: IC₅₀ = 7.5 nM for human GRK2. View Source
